molecular formula C42H65N2+ B1263698 Hydrabamine(1+)

Hydrabamine(1+)

Cat. No.: B1263698
M. Wt: 598 g/mol
InChI Key: XGIHQYAWBCFNPY-AZOCGYLKSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C42H65N2+

Molecular Weight

598 g/mol

IUPAC Name

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl-[2-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]ethyl]azanium

InChI

InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/p+1/t37-,38-,39-,40-,41+,42+/m0/s1

InChI Key

XGIHQYAWBCFNPY-AZOCGYLKSA-O

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C[NH2+]CCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C[NH2+]CCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of the Evidence

The evidence details thermodynamic and physical properties of 1-Pentanamine, including temperature-dependent data points (e.g., 750.7 kPa at 403.15 K) and correlations with similar compounds .

Identification of the Discrepancy

  • Hydrabamine(1+) is a quaternary ammonium cation, often used in pharmaceuticals (e.g., as an ion-pairing agent).
  • 1-Pentanamine (CAS 110-58-7) is a primary amine with the formula C₅H₁₃N, used in industrial solvents and surfactants.

These are distinct compounds with different structures and applications. The evidence provided cannot support a comparison for "Hydrabamine(1+)".

Recommendations for Resolution

Verify the compound name: Ensure the correct nomenclature (e.g., "Hydrabamine" vs. "1-Pentanamine").

Request additional evidence : Provide peer-reviewed studies or databases explicitly discussing "Hydrabamine(1+)" and its analogs.

Clarify the scope : If the query intended to compare 1-Pentanamine with similar amines (e.g., hexylamine, butylamine), the existing evidence can be expanded.

Hypothetical Comparison Framework (if Hydrabamine(1+) Were Available)

For illustrative purposes, a typical comparison table might include:

Property Hydrabamine(1+) 1-Pentanamine Benzalkonium Chloride
Charge +1 Neutral +1
Application Pharmaceutical agent Industrial solvent Antimicrobial
Thermal Stability High (hypothetical) Moderate High
Solubility Water-soluble Limited in water Water-soluble

Note: This table is speculative due to insufficient data on Hydrabamine(1+).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrabamine(1+)
Reactant of Route 2
Reactant of Route 2
Hydrabamine(1+)

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